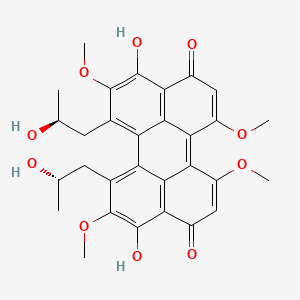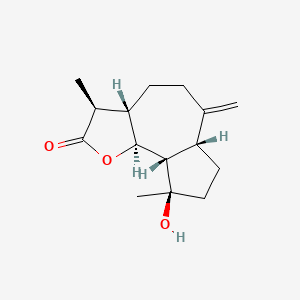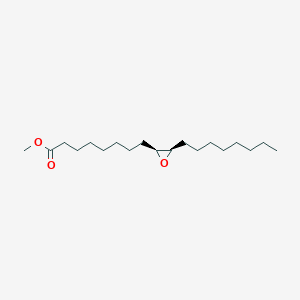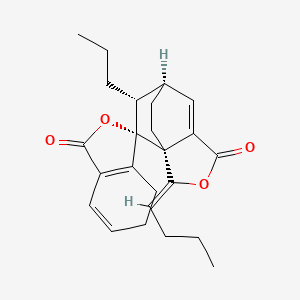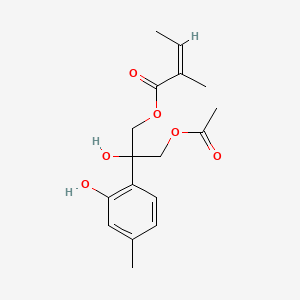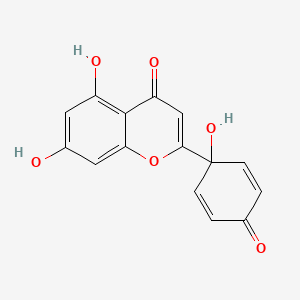
Protoapigenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protoapigenone is a natural product found in Macrothelypteris torresiana with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential in Various Cancer Cell Lines
Protoapigenone, a natural flavonoid, has demonstrated notable anticancer effects. In prostate cancer cells, it has been found to inhibit cell growth and induce apoptosis, potentially useful as a chemotherapeutic agent for prostate cancer (Chang et al., 2008). Similar effects were observed in lung cancer cell lines, with protoapigenone causing DNA damage, apoptosis, and cell cycle arrest (Chiu et al., 2009). Its efficacy extends to ovarian cancer cells, where it selectively targets cancer cells, inducing apoptosis and cell cycle arrest (Chang et al., 2008).
Novel Analogs and Derivatives
RY10-4, a protoapigenone analog, has shown improved anti-proliferative activity in breast cancer cells. It induces autophagy and cell death through the Akt/mTOR pathway, offering insights into novel mechanisms of action (Zhang et al., 2013). Another study reported on the direct semi-synthesis of protoapigenone from apigenin and the synthesis of new derivatives with varied cytotoxic activities against multiple cancer cell lines, indicating potential for further development of anticancer agents (Hunyadi et al., 2011).
Mechanisms of Action and Cellular Effects
Protoapigenone has been shown to induce apoptosis in breast cancer cells by affecting mitochondrial Ca²⁺ influx through the mitochondrial calcium uniporter. This suggests a role for calcium homeostasis in its mechanism of action (Xue et al., 2020). Additionally, protoapigenone can cause oxidative stress and MAPK activation in human breast cancer cells, leading to apoptosis and indicating a role for oxidative stress in its anticancer effects (Chen et al., 2011).
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of protoapigenone is crucial for its development as a therapeutic agent. A study on its determination in rat plasma suggests rapid absorption and provides a method for its quantification, aiding in pharmacokinetic studies (Wei et al., 2013).
Toxicology and Safety
Evaluating the safety of protoapigenone is essential. A study on its acute/subacute oral toxicity showed that the total flavonoid fraction from Macrothelypteris torresiana, including protoapigenone, exhibited low toxicity, indicating its potential safety as a cancer treatment (Huang et al., 2010).
Propiedades
Nombre del producto |
Protoapigenone |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H |
Clave InChI |
DLMOVPAUHQQYHA-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canónico |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Sinónimos |
protoapigenone WYC02 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



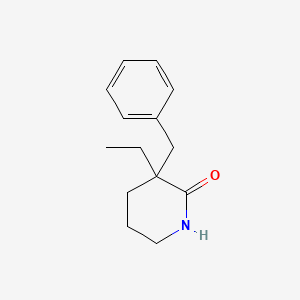
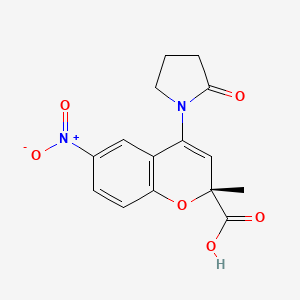
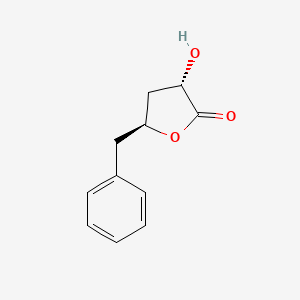
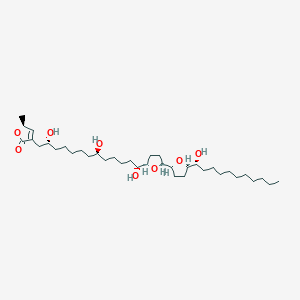
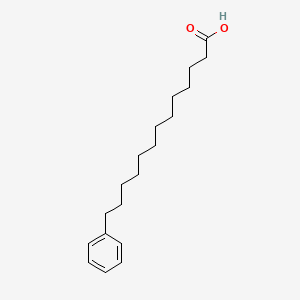
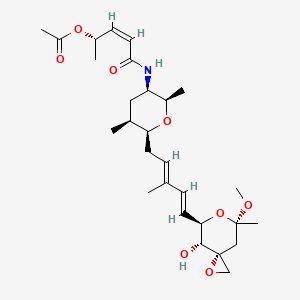
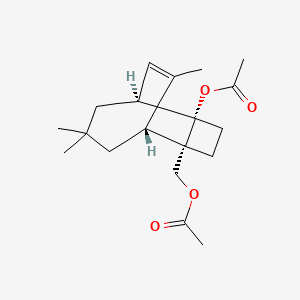
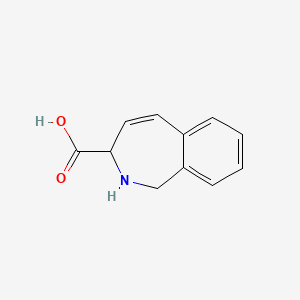
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
